molecular formula C18H15ClFN3O2 B10954211 1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10954211
M. Wt: 359.8 g/mol
InChI Key: WVEXUYKUKLCKNK-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a chlorophenoxy group, and a fluoro-methylphenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenoxy and fluoro-methylphenyl groups. One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol, which is then reacted with 4-fluoro-2-methylphenylhydrazine to form the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group.

    1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxamide: Another similar compound with a different position of the carboxamide group.

    CH-223191: A well-known aryl hydrocarbon receptor antagonist with a similar pyrazole structure but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15ClFN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H15ClFN3O2/c1-12-10-13(20)6-7-15(12)21-18(24)16-8-9-23(22-16)11-25-17-5-3-2-4-14(17)19/h2-10H,11H2,1H3,(H,21,24)

InChI Key

WVEXUYKUKLCKNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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